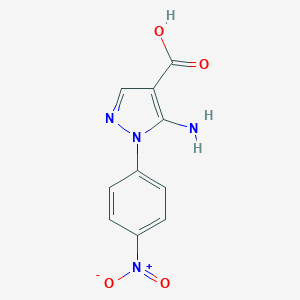

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

描述

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction can be catalyzed by various agents such as sodium ascorbate, molecular iodine, or ionic liquids . The reaction conditions often include the use of green solvents and heterogeneous catalysts to make the process environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and minimal solvent waste, is crucial in industrial settings .

化学反应分析

Types of Reactions

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles with various functional groups.

科学研究应用

Pharmaceutical Applications

Anti-inflammatory and Analgesic Development

- This compound serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structural characteristics allow for interactions with biological targets, contributing to its efficacy in pain management and inflammation reduction .

Anticancer Research

- Studies indicate that derivatives of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibit promising anticancer properties. For instance, it has shown significant inhibition of cancer cell proliferation, with specific growth inhibition rates reported for HepG2 (liver cancer) at approximately 54.25% and HeLa (cervical cancer) at about 38.44% .

Antimicrobial Activity

- The compound has demonstrated antimicrobial, antifungal, and antiviral activities, making it a candidate for further drug development targeting various pathogens.

Agricultural Chemistry

Herbicide and Pesticide Development

- The compound is utilized in the formulation of herbicides and pesticides, enhancing crop protection while minimizing environmental impact. Its ability to interact with specific biological pathways in plants makes it effective in controlling unwanted vegetation .

Biochemical Research

Enzyme Inhibition Studies

- Researchers employ this compound to study enzyme inhibition mechanisms, which are critical for understanding various biochemical pathways. Its interaction with enzymes can provide insights into metabolic processes and potential therapeutic targets .

Receptor Binding Analysis

- The compound's structural features allow it to bind to specific receptors, aiding in the exploration of receptor-ligand interactions that are fundamental in drug design and development.

Material Science

Development of Novel Materials

- This compound is being investigated for its potential in creating materials with specific electronic or optical properties. This application could lead to advancements in electronics and photonics .

Diagnostic Applications

Formulation of Diagnostic Agents

- The compound can be used in the development of diagnostic agents that facilitate the detection of diseases through targeted imaging techniques. Its chemical properties enhance its suitability for use in various diagnostic applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Anti-inflammatory drugs, anticancer agents | Significant growth inhibition in cancer cell lines |

| Agricultural Chemistry | Herbicides, pesticides | Effective in controlling unwanted vegetation |

| Biochemical Research | Enzyme inhibition, receptor binding | Insights into metabolic pathways |

| Material Science | Novel electronic/optical materials | Potential advancements in electronics |

| Diagnostic Applications | Formulation of diagnostic agents | Enhanced detection capabilities |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a controlled study, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also exhibited selectivity towards cancer cells over normal cells, highlighting their potential as targeted therapies.

Case Study 2: Agricultural Efficacy Trials

Field trials conducted with formulations containing this compound demonstrated significant reductions in weed populations without adversely affecting crop yield. These findings support its application as an environmentally friendly herbicide.

作用机制

The mechanism of action of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The compound may also interfere with cellular pathways, such as the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Known for its analgesic and anti-inflammatory properties.

4-nitro-5-(4-nitrophenyl)isoxazole: Used in the synthesis of various heterocyclic compounds.

1-(4-nitrophenyl)-5-amino-1H-tetrazole: Investigated for its corrosion inhibition properties.

Uniqueness

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

生物活性

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (often abbreviated as BNTH) is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of BNTH, focusing on its anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant data tables and research findings.

- Molecular Formula : C10H8N4O4

- Molecular Weight : 248.19 g/mol

- Structure : The compound features a pyrazole ring substituted with an amino group and a nitrophenyl moiety, contributing to its biological activity .

1. Anti-inflammatory Activity

Research indicates that BNTH exhibits significant anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

2. Anticancer Activity

BNTH has shown promise as an anticancer agent, particularly against various cancer cell lines. Its mechanism involves the inhibition of key signaling pathways associated with tumor growth.

Case Study : In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, BNTH was tested for its cytotoxicity and potential synergistic effects with doxorubicin, showing enhanced efficacy when used in combination therapy .

3. Antimicrobial Activity

The antimicrobial properties of BNTH are also noteworthy. Pyrazole derivatives have been reported to possess antifungal and antibacterial activities.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | Science.gov |

| Candida albicans | Effective against fungal growth | MDPI Review |

Structure-Activity Relationship (SAR)

The biological activity of BNTH can be attributed to its structural features. The presence of the nitrophenyl group enhances its ability to interact with biological targets, potentially increasing its potency as an inhibitor of various enzymes involved in inflammation and cancer progression.

Key Structural Features :

- The amino group contributes to hydrogen bonding interactions.

- The nitro group may enhance electron affinity, facilitating interactions with target proteins.

属性

IUPAC Name |

5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(4-2-6)14(17)18/h1-5H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYCAWFGQCSWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369444 | |

| Record name | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16459-38-4 | |

| Record name | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。